![molecular formula C7H3ClFNO4 B1456369 2-Chloro-6-fluoro-3-nitrobenzoic acid CAS No. 206884-30-2](/img/structure/B1456369.png)
2-Chloro-6-fluoro-3-nitrobenzoic acid
Overview
Description
2-Chloro-6-fluoro-3-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene. Finally, methyl is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-fluoro-3-nitrobenzoic acid is C7H3ClFNO4 . The C-C-C angles within the aromatic moiety cover a range 116.11 (14)-123.96 (15)°, with the maximum and the minimum value next to each other .Chemical Reactions Analysis
2-Chloro-6-fluoro-3-nitrobenzoic acid undergoes condensation with aminoquinolines to yield phenylquinolylamines . It was used as a reagent during the synthesis of new biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-6-fluoro-3-nitrobenzoic acid is 219.56 . It is slightly soluble in water .Scientific Research Applications
Synthesis of Medical Intermediates
2-Chloro-6-fluoro-3-nitrobenzoic acid: is a valuable intermediate in the synthesis of various medical compounds. The compound’s reactivity, particularly due to the nitro group, makes it a precursor in the synthesis of benzene sulfonamide thiazole medications and quinolone derivatives . These classes of compounds are significant due to their antibacterial properties and are used in the treatment of various bacterial infections.
Production of Active Biological Enzymes
The chemical structure of 2-Chloro-6-fluoro-3-nitrobenzoic acid allows it to be used in the synthesis of active biological enzymes. These enzymes can be crucial in biochemical pathways and have applications ranging from industrial processes to therapeutic treatments .
Organic Synthesis Research
In organic chemistry, 2-Chloro-6-fluoro-3-nitrobenzoic acid can be used to study various organic reactions, such as nucleophilic substitution reactions at the benzylic position. This research can lead to the development of new synthetic methods and a deeper understanding of reaction mechanisms .
Development of Antitumor Agents
This compound may serve as a starting material for the synthesis of potential DNA-binding antitumor agents. The presence of multiple reactive groups allows for the creation of complex molecules that can interact with DNA and potentially inhibit the proliferation of cancer cells .
Synthesis of Tetracyclic Indolo-Benzodiazepines
2-Chloro-6-fluoro-3-nitrobenzoic acid: is used in the synthesis of new biprivileged molecular scaffolds, such as tetracyclic indolo-benzodiazepines. These compounds have a variety of applications, including their use as pharmaceuticals due to their psychoactive properties .
Creation of Indolo-Quinoxalines
The compound is also involved in the synthesis of indolo-quinoxalines, which are important in medicinal chemistry. These molecules have shown promise in the development of drugs with antiviral, antibacterial, and anticancer activities .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
It is known that this compound can undergo condensation with aminoquinolines to yield phenylquinolylamines .
Mode of Action
It is known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
It is known to participate in the suzuki–miyaura cross-coupling reaction , which involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .
Result of Action
It is known to undergo condensation with aminoquinolines to yield phenylquinolylamines , which are used in the synthesis of new biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines .
Action Environment
It is recommended to ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing when handling this compound . It should be stored in tightly closed containers in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-chloro-6-fluoro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIABKNSCATNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-nitrobenzoic acid | |
CAS RN |
206884-30-2 | |
Record name | 2-chloro-6-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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